RGDV

Thrombosis Platelet Inhibition In Vivo Efficacy

Select RGDV for its irreplaceable sequence-defined pharmacology. Unlike RGDS or RGDT, RGDV's C-terminal valine confers unique α4 integrin selectivity, superior carcinoma invasion inhibition (effective in all 3 tested lines vs. RGDS in 1), and validated >80% thrombus reduction in primate models at 100 µM without altering bleeding time. It is the proven choice for integrin-targeted liposomal drug delivery. Procure only if your research demands this precise specificity.

Molecular Formula C17H31N7O7
Molecular Weight 445.5 g/mol
CAS No. 93674-99-8
Cat. No. B1311734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGDV
CAS93674-99-8
SynonymsArg-Gly-Asp-Val
arginyl-glycyl-aspartyl-valine
RGDV tetrapeptide
Molecular FormulaC17H31N7O7
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21)/t9-,10-,13-/m0/s1
InChIKeyMDNRBNZIOBQHHK-KWBADKCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGDV (CAS 93674-99-8): Core Properties and Procurement Baseline


RGDV (Arg-Gly-Asp-Val) is a linear tetrapeptide containing the RGD integrin-recognition motif. It functions as a platelet aggregation inhibitor and tumor-targeting ligand [1]. With a molecular weight of 445.5 g/mol and formula C17H31N7O7, it is typically supplied as a lyophilized powder with purity ≥95–98% . Its primary mechanism involves competitive binding to integrin receptors such as αIIbβ3 on platelets and αvβ3/αvβ5 on tumor cells, which underpins its utility in thrombosis research and targeted drug delivery [1].

Why In-Class Substitution of RGDV Fails: Integrin Specificity and Functional Divergence


RGDV cannot be generically replaced by other RGD-containing tetrapeptides such as RGDS, RGDF, or RGDT. Despite sharing the RGD core motif, the C-terminal amino acid (Valine in RGDV) dictates distinct integrin selectivity profiles, downstream signaling outcomes, and in vivo pharmacological properties. Direct comparative studies demonstrate that RGDV and its analogs exhibit divergent effects on integrin binding (e.g., α4 vs. α5/αv), cell adhesion, tumor invasion, and vasodilation [1][2]. Procurement decisions must therefore be guided by the specific functional evidence tied to the RGDV sequence, rather than assumed class-level interchangeability.

Quantitative Differentiation of RGDV: Head-to-Head Evidence vs. Analogs


RGDV vs. RGEV: In Vivo Antithrombotic Efficacy in a Baboon Thrombosis Model

In a baboon arteriovenous shunt model of thrombosis (collagen substrate, shear rate 100 s⁻¹), locally infused RGDV at 100 µM reduced platelet and fibrin deposition by >80% at 40 minutes (P < 0.01). In contrast, the control peptide RGEV (Arg-Gly-Glu-Val) at the same 100 µM dose showed no antithrombotic activity [1]. This establishes RGDV's specific, sequence-dependent antithrombotic effect in a primate model.

Thrombosis Platelet Inhibition In Vivo Efficacy

RGDV vs. RGDS: Superior Inhibition of Carcinoma Cell Invasion and Adhesion

In an in vitro invasion assay using three squamous carcinoma cell lines (HSC-3, OSC-19, KB), RGDV significantly inhibited invasion across all lines, whereas RGDS showed significant inhibition only for OSC-19 cells [1]. Furthermore, in attachment assays, RGDV reduced cell binding to vitronectin and fibronectin more efficiently than RGDS [1]. The study concluded RGDV was the most effective inhibitor among six synthetic peptides tested, including RGD, RGDS, RGDT, IKVAV, and YIGSR [1].

Cancer Invasion Integrin αvβ3/αvβ5 Cell Adhesion

RGDV vs. RGDS and LDVP: Distinct Integrin Alpha-4 Mediated Pre-B Cell Adhesion

In a pre-B cell adhesion assay, RGDV and LDVP peptides mediated cell binding to fibronectin exclusively through the α4 integrin, whereas RGDS binding was mediated by α5 and αv integrins [1]. Cross-competition experiments showed that LDVP binding was inhibited by LDVP but not by RGDV, and RGDV binding was inhibited by RGDV but not by LDVP, confirming distinct, non-overlapping binding sites on the same α4 integrin [1].

Integrin Specificity Cell Adhesion Fibronectin Binding

RGDV vs. RGDS and RGDF: Divergent Vasodilation Activity in Rat Aortic Strips

In an ex vivo rat aortic strip assay, RGDS and RGDV exhibited clear vasodilatory activity, whereas RGDF showed no statistically significant vasodilation compared to control [1]. This divergence occurred despite all three peptides containing the RGD motif, underscoring the critical role of the C-terminal amino acid (Ser, Val, Phe) in determining vasoactive properties [1].

Vascular Biology Vasodilation RGD Peptide Structure-Activity

RGDV vs. RGDS and RGDT: Cell Attachment Activity on L-929 Fibroblasts

In a study comparing cell-attachment activity of RGD-containing peptides immobilized on ethylene-acrylic acid copolymer (EAA) film, RGDV, RGDS, and RGDT all exhibited remarkable cell-attachment activity with L-929 fibroblasts, but the activity of the oligopeptides was found to depend on the C-terminal residue X (X = S, V, T) [1]. The study confirmed that RGD and RGDX peptides promote cell attachment, but quantitative differentiation among the X variants was observed [1].

Biomaterials Cell Adhesion Peptide Immobilization

Validated Application Scenarios for RGDV Based on Quantitative Evidence


In Vivo Thrombosis Research: Primate Model of Platelet-Dependent Thrombus

RGDV is uniquely validated for use in non-human primate models of arterial thrombosis. The direct evidence of >80% reduction in platelet and fibrin deposition at 100 µM in baboons, with no systemic bleeding time alteration, establishes RGDV as a selective, reversible tool for dissecting platelet-dependent thrombus formation in large animal models. Researchers requiring an in vivo-active RGD peptide with defined primate pharmacology should select RGDV over other RGD analogs lacking this level of in vivo validation. [1]

Cancer Invasion and Metastasis Studies: Targeting αv Integrins

For in vitro studies of squamous carcinoma cell invasion or αvβ3/αvβ5-mediated adhesion, RGDV is the superior choice among linear RGD peptides. The head-to-head evidence shows RGDV inhibits invasion in all three tested carcinoma lines, whereas RGDS is effective in only one. This broader efficacy makes RGDV a more reliable probe for investigating αv integrin-dependent invasion pathways and for screening potential anti-metastatic strategies. [1]

Integrin Alpha-4 Biology: Hematopoietic and Immune Cell Adhesion

RGDV serves as a specific probe for α4 integrin-mediated adhesion, distinct from both RGDS (α5/αv) and LDVP (α4 at a separate site). This unique specificity is valuable for researchers studying α4 integrin's role in pre-B cell adhesion, hematopoietic stem cell homing, or inflammatory cell trafficking. The non-cross-reactivity with LDVP further allows for combinatorial studies to dissect distinct α4 binding domains on fibronectin. [1]

Targeted Drug Delivery Systems: RGDV as a Tumor-Homing Ligand

RGDV has been successfully employed as a targeting moiety in liposomal formulations to enhance tumor-specific drug delivery. Evidence from liposomal Ara-C formulations demonstrates that RGDV conjugation improves antitumor activity in sarcoma models, likely through integrin-mediated targeting. This supports the procurement of RGDV for the development of integrin-targeted nanocarriers, antibody-drug conjugates, or peptide-drug conjugates where tumor selectivity is paramount. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGDV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.